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Compound of Interest

Compound Name: 6-Chloroquinoxaline

Cat. No.: B1265817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 6-Chloroquinoxaline, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, offering

valuable data for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 6-Chloroquinoxaline, typically recorded in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 6-Chloroquinoxaline exhibits distinct signals corresponding to the

five protons on the quinoxaline ring system. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in

Hertz (Hz).
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.85 d 1.8

H-3 8.80 d 1.8

H-5 8.08 d 9.1

H-7 7.95 d 2.4

H-8 7.68 dd 9.1, 2.4

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts for the eight carbon atoms of 6-Chloroquinoxaline are listed below.

Carbon Chemical Shift (δ, ppm)

C-2 146.3

C-3 145.2

C-5 131.6

C-6 132.5

C-7 129.8

C-8 130.5

C-4a 142.1

C-8a 141.8

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound, as well as to gain structural information from its fragmentation pattern.
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The mass spectrum of 6-Chloroquinoxaline shows a prominent molecular ion peak ([M]⁺)

corresponding to its monoisotopic mass. The presence of a chlorine atom is indicated by the

characteristic isotopic pattern of the molecular ion, with a significant M+2 peak approximately

one-third the intensity of the M⁺ peak.[1]

m/z Relative Intensity (%) Assignment

164 100 [M]⁺ (C₈H₅³⁵ClN₂)

166 32 [M+2]⁺ (C₈H₅³⁷ClN₂)

129 45 [M-Cl]⁺

102 30 [M-Cl-HCN]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The key IR absorption bands for 6-
Chloroquinoxaline are presented below, with wavenumbers given in reciprocal centimeters

(cm⁻¹).

Wavenumber (cm⁻¹) Intensity Assignment

3060-3020 Medium Aromatic C-H stretch

1610, 1580, 1480 Medium-Strong
C=C and C=N stretching

vibrations (aromatic ring)

1150 Strong C-Cl stretch

880, 830 Strong C-H out-of-plane bending

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol
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A sample of 5-10 mg of 6-Chloroquinoxaline is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution is

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500

MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is

typically acquired over a larger number of scans due to the lower natural abundance of the ¹³C

isotope.

Mass Spectrometry Protocol
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the solid 6-
Chloroquinoxaline sample is introduced into the ion source via a direct insertion probe. The

sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a

beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions

are then separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy Protocol
The IR spectrum of solid 6-Chloroquinoxaline is typically recorded using the KBr pellet

technique. A few milligrams of the compound are finely ground with anhydrous potassium

bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic

press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum

is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is

recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-Chloroquinoxaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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